Product packaging for methyl 1-methylcyclopentanecarboxylate(Cat. No.:CAS No. 4630-83-5)

methyl 1-methylcyclopentanecarboxylate

Cat. No.: B1597412
CAS No.: 4630-83-5
M. Wt: 142.2 g/mol
InChI Key: SUCGJXDLZCDFRV-UHFFFAOYSA-N
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Description

Methyl 1-methylcyclopentanecarboxylate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1597412 methyl 1-methylcyclopentanecarboxylate CAS No. 4630-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(7(9)10-2)5-3-4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGJXDLZCDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196807
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-83-5
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4630-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanecarboxylic acid, 1-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Representation in Scholarly Contexts

In academic literature, precision in naming and representing chemical compounds is paramount for clarity and reproducibility. Methyl 1-methylcyclopentanecarboxylate is identified by a systematic IUPAC name that precisely describes its molecular architecture. vulcanchem.com The structure features a five-membered carbon ring, the cyclopentane (B165970) moiety, which is substituted at the first carbon position with two groups: a methyl group (-CH₃) and a methyl carboxylate group (-COOCH₃). vulcanchem.com This creates a quaternary carbon center at the C1 position of the ring.

The compound's identity is unequivocally established through various chemical identifiers. Its CAS Registry Number is 4630-83-5. vulcanchem.comcenmed.com The molecular formula is C₈H₁₄O₂, corresponding to a molecular weight of approximately 142.2 g/mol . vulcanchem.comaablocks.com For computational and database purposes, it is also represented by its SMILES notation, O=C(OC)C1(C)CCCC1, and the InChI key, SUCGJXDLZCDFRV-UHFFFAOYSA-N. vulcanchem.com

Table 1: Chemical Identifiers for this compound


IdentifierValueReference
IUPAC Namemethyl 1-methylcyclopentane-1-carboxylate cenmed.com
CAS Number4630-83-5[1, 2]
Molecular FormulaC₈H₁₄O₂[1, 14]
Molecular Weight142.2 g/mol vulcanchem.com
SMILESO=C(OC)C1(C)CCCC1 vulcanchem.com
InChI KeySUCGJXDLZCDFRV-UHFFFAOYSA-N vulcanchem.com

Significance in Organic Chemistry Research

Favorskii Rearrangement and Ring Contraction Approaches

The Favorskii rearrangement is a cornerstone reaction in organic chemistry, primarily involving the transformation of α-halo ketones into carboxylic acid derivatives upon treatment with a base. numberanalytics.comscienceinfo.com When applied to cyclic α-halo ketones, this reaction serves as a powerful method for ring contraction. scienceinfo.comadichemistry.com The nature of the base dictates the final product; alkoxide bases yield esters, while hydroxides and amines produce carboxylic acids and amides, respectively. adichemistry.comwikipedia.org This rearrangement is particularly valuable for synthesizing branched-chain carboxylic acids and for the ring contraction of cyclic ketones. scienceinfo.com

Mechanism of the Favorskii Rearrangement to Yield Cyclopentane Carboxylates

The widely accepted mechanism for the Favorskii rearrangement begins with the formation of an enolate ion. wikipedia.org A base abstracts an acidic α'-hydrogen (a proton on the carbon on the other side of the carbonyl from the halogen), creating an enolate. scienceinfo.comadichemistry.com This enolate then undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. numberanalytics.comadichemistry.comwikipedia.org

The subsequent step involves a nucleophilic attack on the carbonyl carbon of the strained cyclopropanone intermediate by the alkoxide base (e.g., sodium methoxide). wikipedia.org This addition is followed by the cleavage of the bond between the carbonyl carbon and the α-carbon. adichemistry.com The ring opens in a manner that forms the more stable carbanion, which is then rapidly protonated to yield the final ring-contracted ester, such as a methyl cyclopentanecarboxylate (B8599756). adichemistry.comwikipedia.org In cases where enolate formation is not possible, an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur. scienceinfo.comwikipedia.org

Application in Natural Product Synthesis: (+)-Epoxydictymene and (−)-Iridomyrmecin

The strategic ring contraction afforded by the Favorskii rearrangement has been harnessed in the total synthesis of complex natural products. Although direct synthesis examples for (+)-Epoxydictymene and (−)-Iridomyrmecin using this specific rearrangement are not prominently detailed in the provided context, the reaction is a key step in synthesizing similarly complex molecules. For instance, the synthesis of cubane, a highly strained cage structure, famously incorporates a Favorskii rearrangement. scienceinfo.comadichemistry.com Another notable application is in the laboratory synthesis of epibatidine, a potent analgesic alkaloid, where a ring contraction of a protected tropinone (B130398) derivative is a crucial step. youtube.com The versatility of this rearrangement in modifying carbon skeletons makes it an invaluable tool for constructing the core structures of various natural products. numberanalytics.comddugu.ac.in

Pedagogical Applications in Organic Chemistry Laboratory Education

The Favorskii rearrangement is a classic experiment in undergraduate organic chemistry curricula because it illustrates several fundamental concepts. researchgate.net It serves as a practical example of a skeletal rearrangement and a ring contraction reaction. youtube.com The synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone (B41772) is a common laboratory exercise that provides students with hands-on experience with key mechanistic steps, including enolate formation, intramolecular cyclization, and nucleophilic acyl substitution. researchgate.net This experiment allows students to analyze the transformation using techniques like spectroscopy to confirm the identity of the rearranged product, reinforcing their understanding of reaction mechanisms and product characterization. researchgate.net

Strategies for this compound Synthesis

Conversion from 2-Chlorocyclohexanone

The synthesis of a cyclopentane carboxylate from 2-chlorocyclohexanone is a direct application of the Favorskii rearrangement. scienceinfo.com To obtain the specific target, this compound, the starting material would be 2-chloro-2-methylcyclohexanone. The reaction proceeds by treatment with sodium methoxide (B1231860) in a suitable solvent like methanol. The methoxide acts as both a base to initiate the rearrangement and as the nucleophile that opens the resulting cyclopropanone intermediate. This process efficiently contracts the six-membered ring into a five-membered ring with the desired ester and methyl functionalities at the C1 position.

Table 1: Synthesis of this compound via Favorskii Rearrangement

ReactantReagentProductReaction Type
2-Chloro-2-methylcyclohexanoneSodium methoxide (NaOMe)This compoundFavorskii Rearrangement

Reaction with Sodium Hydride and Acetonitrile (B52724) in Tetrahydrofuran (B95107)

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate various functional groups in organic synthesis. nih.gov While a direct, one-pot synthesis of this compound using only sodium hydride and acetonitrile in tetrahydrofuran (THF) from a simple precursor is not a standard named reaction, these reagents can be part of a multi-step synthetic sequence.

In a related context, sodium hydride is often used to generate carbanions from compounds with acidic protons, such as acetonitrile. nih.gov Acetonitrile can be deprotonated by NaH to form a nucleophilic anion. This anion could theoretically be used in a reaction pathway to introduce a cyanomethyl group, which would then require further transformation (e.g., hydrolysis and methylation) to form the target ester. However, using NaH with acetonitrile as a solvent can lead to complications and side reactions, as NaH can act as both a base and a reducing agent. nih.gov A more plausible synthetic route would involve using NaH in THF to deprotonate a suitable cyclopentane precursor, followed by reaction with an electrophile. For instance, deprotonation of methyl cyclopentanecarboxylate at the C1 position followed by methylation with methyl iodide would yield the target compound.

Table 2: General Reactivity of Reagents

ReagentSolventTypical RolePotential Complications
Sodium Hydride (NaH)Tetrahydrofuran (THF)Strong, non-nucleophilic base for deprotonation. nih.govHighly reactive with protic solvents or moisture.
Acetonitrile (CH₃CN)Tetrahydrofuran (THF)Can act as a nucleophile source (after deprotonation) or as a solvent. nih.govCan undergo side reactions when used with NaH. nih.gov

Asymmetric Synthesis and Stereochemical Control

The creation of specific stereoisomers of this compound requires precise control over the formation of the chiral center at the C1 position. Asymmetric synthesis provides the tools to achieve this, primarily through kinetic resolution, diastereoselective reactions, and the use of chiral starting materials to produce enantiomerically pure derivatives.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

A common approach for the kinetic resolution of cyclic esters and alcohols is through enzyme-catalyzed reactions, particularly with lipases. These biocatalysts can exhibit high enantioselectivity under mild reaction conditions. For instance, the kinetic resolution of racemic secondary alcohols, which are precursors to cyclic esters, has been extensively studied. Lipase-catalyzed acylation or deacylation can separate the enantiomers with high efficiency.

Similarly, various lipases have been screened for the kinetic resolution of Morita-Baylis-Hillman (MBH) adducts, which are functionalized allylic alcohols. In some cases, enantiopure MBH acetates and their corresponding alcohols were obtained with over 90% ee. nih.gov The success of these resolutions is highly dependent on the specific enzyme, substrate, and reaction conditions.

The following table illustrates the kinetic resolution of various 4-arylbut-3-en-2-ols using different lipases, showcasing the high enantiomeric excess that can be achieved.

BiocatalystTime (h)Conversion (%)ee(S) (%)ee(R) (%)Enantiomeric Ratio (E)
P. fluorescens lipase724899.299.6>200
PPL725099.699.2>200
Lipozyme TL IM725299.596.1>200
Lipase PS725297.793.8>100

Data adapted from a study on the kinetic resolution of 4-arylbut-3-en-2-ols. researchgate.net

Diastereoselective conjugate addition is a key strategy for creating multiple stereocenters with defined relative stereochemistry. In the context of synthesizing substituted cyclopentanes, this often involves the 1,4-addition of a nucleophile to a cyclopentene (B43876) derivative.

An efficient method for constructing fully functionalized cyclopentanes involves an organocatalytic triple Michael domino reaction. nih.gov This approach can form three C-C bonds and six stereocenters, including a quaternary one, in a single pot. nih.gov For example, the reaction of an oxindole, an unsaturated conjugated diene, and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can lead to highly substituted cyclopentane-oxindoles with excellent diastereoselectivity. nih.gov

While a specific example for the direct synthesis of this compound via this method is not detailed in the literature, the general principle can be applied. A plausible route would involve the conjugate addition of a methyl nucleophile (from an organocuprate, for instance) to a chiral derivative of methyl cyclopentene-1-carboxylate. The stereochemical outcome would be directed by the chiral auxiliary on the cyclopentene ring.

The development of stereoselective conjugate addition reactions to form vicinal tertiary and all-carbon quaternary stereocenters is an active area of research. These methods often utilize heavily stabilized carbanions and can achieve high levels of stereocontrol.

The synthesis of enantiomerically pure derivatives of this compound can be achieved by starting with a chiral precursor or by resolving a racemic intermediate. One strategy involves the use of chiral bicyclic lactams to construct a fully substituted cyclopentene ring with three stereogenic centers.

Another approach is the parallel kinetic resolution of a racemic starting material. For instance, the parallel kinetic resolution of methyl (±)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate has been demonstrated using a pseudoenantiomeric mixture of lithium amides. This method provides an efficient route to the corresponding homochiral methyl 2-amino-5-tris(phenylthio)methyl-cyclopentane-carboxylate derivatives with greater than 98% diastereomeric excess (de). nih.gov Subsequent chemical transformations can then yield the desired enantiomerically pure product.

The synthesis of enantiomerically pure chalcogenoethers has been achieved through the reaction of nucleophilic chalcogen species with (R)- and (S)-tosyl solketal, which are derived from enantiomerically pure starting materials. This highlights the general strategy of employing chiral pool starting materials to access enantiopure targets.

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the construction of complex molecular architectures that can be difficult to achieve through traditional thermal reactions.

The photochemical cyclization of acyclic precursors is a known method for the synthesis of cyclic compounds. In the context of this compound, a potential photochemical route involves the photolysis of methyl geranate. While direct evidence for this specific transformation is limited, the photochemical behavior of related terpenoid structures suggests its feasibility.

For example, the synthesis of α-Damascone has been reported through a photochemical route. nih.gov This transformation involves the cyclization of an acyclic precursor. The mechanism of such reactions often involves the formation of a diradical intermediate upon photoexcitation, followed by intramolecular cyclization and subsequent rearrangement to yield the final product. The stereochemical outcome of such reactions can be influenced by the conformation of the substrate in its excited state.

Reactivity and Transformation Pathways of Methyl 1 Methylcyclopentanecarboxylate

Esterification and Hydrolysis Reactions

The formation and cleavage of the ester linkage in methyl 1-methylcyclopentanecarboxylate are fundamental transformations that underpin its utility as a synthetic intermediate.

Esterification: The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 1-methylcyclopentanecarboxylic acid. This reaction typically involves treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The process, known as Fischer esterification, is an equilibrium-driven reaction where the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. Removal of water, a byproduct, is often necessary to drive the equilibrium towards the formation of the methyl ester.

Alternative methods for the synthesis of related methyl esters, such as methyl cyclopentanecarboxylate (B8599756), have been achieved via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860), highlighting diverse routes to cyclopentane-based esters. ucl.ac.uk

Hydrolysis: The reverse reaction, hydrolysis, involves the cleavage of the ester bond to yield 1-methylcyclopentanecarboxylic acid and methanol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. A final acidification step is required to protonate the carboxylate and obtain the free 1-methylcyclopentanecarboxylic acid.

Enzymatic hydrolysis of related cyclopentane (B165970) methyl esters has also been explored, utilizing esterases and lipases to achieve high enantioselectivity, which is particularly valuable in the synthesis of chiral molecules.

C(sp³)–H Bond Functionalization and Oxidation Studies

The direct functionalization of otherwise unreactive C(sp³)–H bonds is a significant area of modern synthetic chemistry. The cyclopentane ring of this compound provides multiple methylenic (CH₂) sites for such transformations.

A key challenge in C–H functionalization is controlling the site of oxidation. In this compound, there are two distinct methylenic positions: C2/C5 and C3/C4. Studies on analogous substituted cycloalkanes, such as methyl cyclohexanecarboxylate, provide insight into the expected regioselectivity. organic-chemistry.org The oxidation of these systems with manganese catalysts and H₂O₂ typically shows a preference for the methylenic sites that are electronically activated and sterically accessible.

The general reactivity trend for non-metal-based C–H oxidation is tertiary > secondary > primary, driven by the stability of the resulting radical intermediate. nih.gov However, in the absence of tertiary C-H bonds on the ring, selectivity is dictated by more subtle electronic and steric factors. For monosubstituted cycloalkanes, oxidation often occurs at the C3 and C4 positions, remote from the substituent. organic-chemistry.org This selectivity is attributed to the electronic influence of the substituent and the steric hindrance it imposes on the approach of the bulky catalyst to the proximal C–H bonds.

Table 1: Regioselectivity in Manganese-Catalyzed Oxidation of Substituted Cyclohexanes with H₂O₂ (Data adapted from analogous systems)
SubstrateOxidation Product Ratio (Ketone at C3 / Ketone at C4)Enantiomeric Excess (ee) for C3 Ketone
N-cyclohexylacetamide>9996%
tert-butylcyclohexane~264%
methyl cyclohexanecarboxylate1.6Not Reported

The reaction environment and the electronic nature of the substrate are critical in determining the outcome of C–H oxidation reactions.

Influence of Electron-Withdrawing Groups: The ester group (–COOCH₃) in this compound is electron-withdrawing. This has a deactivating effect on the adjacent C–H bonds, making them less susceptible to oxidation by electrophilic reagents. nih.gov In studies on methyl cyclohexanecarboxylate, the presence of the ester group was shown to influence the regioselectivity of the oxidation. organic-chemistry.org This electronic deactivation of the α-C–H bond can also be beneficial in preventing over-oxidation of any alcohol products formed at other positions on the ring.

Influence of Solvent: The choice of solvent can significantly impact the efficiency and selectivity of manganese-catalyzed oxidations. Fluorinated alcohols, for instance, are known to assist in the activation of hydrogen peroxide. Acetonitrile (B52724) is also a commonly used solvent in these reactions. researchgate.net The solvent can influence the stability of the catalytic species and the transition states, thereby affecting the reaction rate and selectivity.

Derivatization and Analog Synthesis

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. researchgate.net The standard synthesis of this scaffold often involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound.

While there is no direct literature detailing the one-step synthesis of an imidazopyrazine derivative from this compound, a plausible multi-step synthetic route can be proposed based on established chemical transformations. Such a pathway would first require the conversion of this compound into a suitable α-haloketone intermediate.

A hypothetical synthetic sequence could be as follows:

α-Bromination: The ester would first need to be converted to a ketone. One possibility is transformation into an α-bromoketone. However, direct conversion is not straightforward. A more likely route involves hydrolysis to the carboxylic acid, conversion to the acid chloride, and then reaction with diazomethane (B1218177) followed by HBr to yield the α-bromomethyl ketone.

Condensation: The resulting α-bromo-1-(1-methylcyclopentyl)ethan-1-one could then be condensed with a 2-aminopyrazine. This reaction, typically heated in a solvent like ethanol (B145695) or acetone, would proceed via an initial Sₙ2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine (B1224502) ring, bearing the 1-methylcyclopentyl group at the 2-position.

This proposed pathway highlights the potential of this compound as a starting material for more complex molecules, although it underscores that significant chemical modification is necessary to prepare it for such cyclization reactions.

Synthesis of Methyl 1-(methylamino)cyclopentane-1-carboxylate

The synthesis of α-amino acids and their esters from carbonyl compounds is a cornerstone of organic chemistry. While this compound itself is an ester, it can be conceptually linked to the synthesis of α-amino esters like methyl 1-(methylamino)cyclopentane-1-carboxylate through pathways involving related ketone precursors. One of the most classic and versatile methods for preparing α-amino acids is the Strecker synthesis, which traditionally involves the reaction of a ketone or aldehyde with an amine, and a cyanide source, followed by hydrolysis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Stage 1: α-Aminonitrile Formation In this stage, 1-methylcyclopentanone would react with methylamine (B109427) and a cyanide source, such as potassium cyanide (KCN). The reaction is typically performed in an aqueous or alcoholic medium. Methylamine first condenses with the ketone to form an intermediate iminium ion. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to yield the α-aminonitrile, 1-(methylamino)cyclopentane-1-carbonitrile. wikipedia.orgmedschoolcoach.com

Stage 2 & 3: Hydrolysis and Esterification The resulting α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with aqueous hydrochloric acid, converts the nitrile group into a carboxylic acid, affording 1-(methylamino)cyclopentane-1-carboxylic acid. masterorganicchemistry.com The final step is the esterification of this amino acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to produce the target molecule, methyl 1-(methylamino)cyclopentane-1-carboxylate.

An alternative, related multicomponent reaction is the Bucherer-Bergs reaction, which employs ammonium (B1175870) carbonate and potassium cyanide to convert a ketone into a hydantoin (B18101). alfa-chemistry.comwikipedia.orgorganic-chemistry.org This hydantoin can then be hydrolyzed to the desired α-amino acid.

The table below outlines a hypothetical reaction scheme based on the Strecker synthesis for the preparation of the target compound.

Step Reactants Reagents/Conditions Product
11-Methylcyclopentanone, MethylamineKCN, H₂O/EtOH1-(Methylamino)cyclopentane-1-carbonitrile
21-(Methylamino)cyclopentane-1-carbonitrileHCl (aq), Heat1-(Methylamino)cyclopentane-1-carboxylic acid
31-(Methylamino)cyclopentane-1-carboxylic acidMethanol (MeOH), SOCl₂ or H₂SO₄ (cat.)Methyl 1-(methylamino)cyclopentane-1-carboxylate

Preparation of β-Amino Acid Derivatives via Conjugate Addition

The synthesis of β-amino acid derivatives can be effectively achieved through the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, a reaction commonly known as an aza-Michael addition. researchgate.netmasterorganicchemistry.comorganic-chemistry.org The starting compound, this compound, is a saturated ester and therefore cannot directly act as a Michael acceptor. To undergo this transformation, it must first be converted into an appropriate α,β-unsaturated precursor, namely methyl cyclopent-1-enecarboxylate .

A plausible, albeit indirect, pathway to this unsaturated intermediate from a related cyclopentane derivative could involve α-bromination followed by an elimination reaction. Once methyl cyclopent-1-enecarboxylate is obtained, it can readily react with an amine.

In the aza-Michael reaction, a primary or secondary amine adds to the β-carbon of the α,β-unsaturated ester. youtube.com The reaction is driven by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic. The addition of the amine nucleophile to this position results in the formation of a new carbon-nitrogen bond and generates an enolate intermediate, which is subsequently protonated to yield the final β-amino ester product. masterorganicchemistry.com A variety of catalysts, including Lewis acids, Brønsted bases, and organocatalysts, can be employed to facilitate this transformation. researchgate.net

The table below details the key step of this synthetic sequence: the conjugate addition of an amine to the unsaturated ester.

Reaction Substrate Nucleophile Catalyst/Conditions Product
Aza-Michael AdditionMethyl cyclopent-1-enecarboxylatePrimary or Secondary Amine (e.g., Benzylamine)Base (e.g., Et₃N) or Lewis Acid Catalyst, Room TemperatureMethyl 2-(alkylamino)cyclopentane-1-carboxylate

Synthesis of Alkylated Compounds via Hydrogen Borrowing Catalysis

Hydrogen borrowing (HB) catalysis is a powerful and atom-economical synthetic strategy that enables the alkylation of a pronucleophile using an alcohol as the alkylating agent. digitellinc.comacs.org This process avoids the use of pre-activated electrophiles like alkyl halides and generates water as the only byproduct. nih.gov The catalytic cycle typically involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition-metal catalyst (commonly iridium or ruthenium), which then reacts with a nucleophile (such as a ketone enolate). acs.org The resulting intermediate is then reduced by the metal-hydride species that was formed in the initial oxidation step, thus regenerating the catalyst and delivering the alkylated product. digitellinc.com

This compound itself is not a typical substrate for HB reactions. However, it can be readily converted into a suitable alcohol precursor, (1-methylcyclopentyl)methanol (B1281623) , via reduction of the ester group using a reducing agent like lithium aluminum hydride (LiAlH₄). This primary alcohol can then serve as an effective alkylating agent in a hydrogen borrowing reaction.

In a representative example, (1-methylcyclopentyl)methanol can be used to alkylate a ketone at its α-position. Hindered ketones are often used to prevent unwanted side reactions. nih.gov The reaction is mediated by an iridium catalyst, such as [Cp*IrCl₂]₂, in the presence of a base. The iridium catalyst oxidizes (1-methylcyclopentyl)methanol to its corresponding aldehyde in situ. This aldehyde then undergoes an aldol (B89426) condensation with the ketone enolate, and the subsequent intermediate is reduced by the iridium hydride to furnish the β-hydroxy ketone, which can then be dehydrated and reduced to yield the final α-alkylated ketone product. acs.org

The research findings for this transformation are summarized in the table below, illustrating the alkylation of a model ketone using the alcohol derived from this compound.

Reaction Type Alcohol Substrate Ketone Substrate Catalyst/Reagents Product Type
Hydrogen Borrowing α-Alkylation(1-Methylcyclopentyl)methanolHindered Ketone (e.g., Acetophenone derivative)[Cp*IrCl₂]₂, Base (e.g., K₂CO₃), Toluene, Heatα-((1-Methylcyclopentyl)methyl)ketone

Mechanistic Investigations of Reactions Involving Methyl 1 Methylcyclopentanecarboxylate

Rearrangement Mechanisms, including Ring Contraction

The carbon framework of methyl 1-methylcyclopentanecarboxylate and its precursors can undergo several types of rearrangements, most notably those involving carbocationic intermediates or strained ring systems. These transformations are critical for understanding product distributions in synthesis and degradation pathways.

One of the most relevant rearrangement types in the context of the cyclopentane (B165970) motif is the Favorskii rearrangement, which facilitates the ring contraction of α-halocyclohexanones to cyclopentanecarboxylic acid derivatives. ed.govresearchgate.net This reaction proceeds through a strained cyclopropanone (B1606653) intermediate formed by intramolecular nucleophilic attack of an enolate. smolecule.com The subsequent ring-opening of this intermediate by a nucleophile, such as a methoxide (B1231860), leads to the contracted ring product. While this applies to the synthesis of the cyclopentyl ring system, related cationic rearrangements can occur starting from the cyclopentane structure itself.

For instance, under acidic conditions that promote the formation of a carbocation, the 1-methylcyclopentyl moiety can undergo Wagner-Meerwein type shifts. The loss of a leaving group from a precursor or protonation of an alcohol derivative can generate a tertiary carbocation. This carbocation may then rearrange. A particularly relevant transformation is the acid-catalyzed pinacol (B44631) rearrangement of a 1,2-diol, which can lead to ring expansion or contraction. libretexts.org In a related process, a semipinacol rearrangement can be initiated from the tertiary carbocation adjacent to the ester. A 1,2-alkyl shift could theoretically lead to a ring-expanded cyclohexanone (B45756) structure, driven by the release of ring strain. Conversely, specific substrates can be designed to favor contraction. stackexchange.comwikipedia.org The stability of the resulting carbocation dictates the favorability of these pathways. msu.eduyoutube.comyoutube.com

A key mechanistic consideration is the potential for ring expansion versus a methyl shift. Starting with a precursor like 1,2-dimethylcyclopentanol, protonation and loss of water would form a tertiary carbocation. A subsequent 1,2-hydride or methyl shift is a common pathway to a more stable carbocationic intermediate. youtube.com However, if the carbocation is formed on a carbon atom exocyclic to the ring, ring expansion becomes a plausible outcome. quora.com

Table 1: Comparison of Potential Rearrangement Pathways

Rearrangement Type Key Intermediate Driving Force Typical Outcome for Cyclopentyl System
Favorskii Rearrangement Cyclopropanone Strain release in intermediate Ring contraction (e.g., from cyclohexanone) wikipedia.org
Pinacol/Semipinacol Carbocation Formation of a more stable carbocation/carbonyl Ring expansion or retention libretexts.orgmsu.edu
Wolff Rearrangement Diazoketone, ketene Formation of stable N₂ Ring contraction wikipedia.org

| Wagner-Meerwein Shift | Carbocation | Formation of a more stable carbocation | Alkyl or hydride shifts youtube.com |

Mechanistic Insights from C-H Functionalization Studies

The direct functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis. mt.com For saturated carbocycles like this compound, the carboxylate group can act as a directing group to facilitate site-selective C-H activation. nih.gov Palladium-catalyzed reactions are particularly well-studied in this context.

Mechanistic studies on analogous systems, such as cyclopentane carboxylic acids, show that transannular C-H activation is a challenging but feasible process. nih.gov The generally accepted mechanism for carboxylate-directed C-H functionalization involves a concerted metalation-deprotonation (CMD) pathway. youtube.comamazonaws.com In this process, a palladium(II) catalyst coordinates to the carboxylate group. This coordination brings the metal center into proximity with the C-H bonds of the cyclopentane ring, allowing for the cleavage of a specific C-H bond through a six-membered cyclometalated transition state. This forms a palladacycle intermediate, which is the key to selective functionalization.

For a substrate like 1-methylcyclopentanecarboxylic acid, the γ-C-H bonds are often targeted. nih.gov The resulting palladacycle can then undergo further reactions, such as oxidative addition with an aryl halide, followed by reductive elimination to form a new C-C bond, yielding a γ-arylated product. The diastereoselectivity of such reactions is a key area of investigation, often controlled by the steric environment of the palladacycle intermediate. nih.gov Other transition metals like rhodium and iridium are also known to catalyze C-H activation, often through mechanisms involving oxidative addition or σ-bond metathesis. u-strasbg.fryoutube.comnih.gov

Table 2: Mechanistic Steps in Pd-Catalyzed γ-C-H Arylation

Step Description Key Species
1. Coordination The Pd(II) catalyst coordinates to the carboxylate directing group. Substrate-Pd(II) complex
2. C-H Activation (CMD) Concerted cleavage of a γ-C-H bond via a cyclometalated transition state. Palladacycle intermediate
3. Oxidative Addition The aryl halide (Ar-X) adds to the Pd(II) center. Pd(IV)-aryl intermediate
4. Reductive Elimination Formation of the C-C bond and release of the functionalized product. γ-arylated product

| 5. Catalyst Regeneration | The Pd(II) catalyst is regenerated, completing the catalytic cycle. | Pd(II) catalyst |

Kinetic Isotope Effects in Catalytic Transformations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding transition state structures. libretexts.org It is defined as the ratio of the reaction rate of a substrate containing a lighter isotope (kL) to the rate of the same substrate containing a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org In the context of reactions involving this compound, KIE studies, typically involving deuterium (B1214612) labeling, can provide crucial mechanistic details.

A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. core.ac.uk For example, in a C-H functionalization reaction, if the cleavage of a C-H bond is the slowest step, replacing that hydrogen with deuterium (a C-D bond) will significantly slow down the reaction, leading to a large KIE value (typically kH/kD > 2). core.ac.ukprinceton.edu

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are generally smaller (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or steric environment at the labeled position during the transition state. nih.gov For instance, an inverse secondary KIE (kH/kD < 1) at a methyl group could suggest a change from sp3 to a more sterically congested sp2-like transition state. nih.gov

Deuterium labeling studies on related compounds have been used to improve metabolic stability by slowing down enzymatic C-H oxidation, a practical application of the KIE. beilstein-journals.orgnih.gov In a mechanistic study of a catalytic transformation of this compound, one could perform competition experiments with deuterated analogues to pinpoint which C-H bond cleavage is rate-limiting.

Table 3: Hypothetical KIE Values for C-H Activation of this compound

Position of Deuterium Label (C-D) Plausible kH/kD Value Mechanistic Implication
γ-methylene C-H ~5.0 C-H bond cleavage is the rate-determining step (Primary KIE). core.ac.uk
α-methyl C-H ~1.1 C-H bond is not broken in the rate-determining step; slight change in hybridization (Secondary KIE). libretexts.org

| Ester methyl C-H | ~1.0 | No significant change in bonding or environment at this position in the rate-determining step. |

Computational Studies of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. amazonaws.comnih.gov It allows for the mapping of potential energy surfaces, providing detailed structures and energies for reactants, intermediates, transition states, and products. mdpi.comresearchgate.net

For reactions involving this compound, computational studies can validate or refute proposed mechanistic pathways. For example, in the case of rearrangement reactions, DFT calculations can determine the activation barriers for competing pathways, such as ring expansion versus a 1,2-methyl shift, predicting the likely product outcome under a given set of conditions. msu.edu

In the realm of C-H functionalization, computational models have been instrumental in understanding the nuanced mechanisms of carboxylate-assisted catalysis. amazonaws.com Studies can calculate the energy profile of the entire catalytic cycle, identifying the rate-determining step (the highest energy barrier in the cycle) and clarifying the role of the ligand and solvent. For instance, calculations can compare the energetic feasibility of different C-H activation mechanisms, such as oxidative addition versus concerted metalation-deprotonation, for a specific catalyst system. amazonaws.com These theoretical models can rationalize experimental observations of regioselectivity and stereoselectivity and guide the design of more efficient catalysts. mdpi.com

Table 4: Example of Calculated Relative Energies for a Proposed Reaction Pathway

Species Description Calculated Relative Free Energy (kcal/mol)
Reactants Substrate + Catalyst 0.0
Intermediate 1 Catalyst-Substrate Complex -5.2
Transition State 1 (TS1) C-H Activation +20.9 amazonaws.com
Intermediate 2 Palladacycle +4.0 amazonaws.com
Transition State 2 (TS2) Reductive Elimination +25.1

| Products | Functionalized Substrate + Catalyst | -15.8 |

Spectroscopic and Analytical Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of methyl 1-methylcyclopentanecarboxylate. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The ester methyl group protons appear as a sharp singlet, as they are not coupled to any other protons. Similarly, the protons of the methyl group attached to the quaternary C1 carbon also produce a singlet. The eight protons on the cyclopentane (B165970) ring are more complex due to restricted bond rotation and stereochemical effects, resulting in overlapping multiplets.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester group is characteristically downfield. The quaternary carbon at the C1 position is also readily identifiable, as are the carbons of the two methyl groups and the four methylene (B1212753) groups of the cyclopentane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

Atom Type ¹H NMR (ppm) ¹³C NMR (ppm) Description
Ester CH₃ ~3.6-3.7 ~51-52 Singlet, 3H
C1-CH₃ ~1.1-1.3 ~24-26 Singlet, 3H
Ring CH₂ ~1.4-2.4 ~24-40 Complex multiplets, 8H
C1 (Quaternary) - ~47-50 No attached protons

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il In an APT spectrum, methine (CH) and methyl (CH₃) carbons typically appear as positive signals, while quaternary (C) and methylene (CH₂) carbons appear as negative signals (or vice-versa depending on the spectrometer setup). huji.ac.iltecmag.com For this compound, this technique is invaluable for confirming assignments. The signals for the two methyl carbons would have the same phase, opposite to the phase of the four methylene ring carbons and the two quaternary carbons (C1 and the carbonyl carbon). ceitec.cz

The presence of a quaternary stereocenter at the C1 position renders the molecule chiral. A key consequence of this is that the geminal protons on the adjacent methylene groups (C2 and C5) are diastereotopic. masterorganicchemistry.comlibretexts.org Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts and will couple to each other. chemistrysteps.commasterorganicchemistry.com This results in complex splitting patterns (typically appearing as multiple doublets or multiplets) for these protons in the ¹H NMR spectrum, in contrast to the single signal that would be expected for equivalent protons. masterorganicchemistry.comlew.ro This phenomenon provides definitive proof of the substitution pattern at the C1 position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Intensity
~1735 C=O Stretch Strong, Sharp
~2850-2960 C-H Stretch (sp³) Medium-Strong
~1450-1470 C-H Bend (Methylene) Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The compound has a molecular weight of approximately 142.2 g/mol . cymitquimica.com In an MS experiment, the molecule is ionized to produce a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₈H₁₄O₂), the calculated exact mass is 142.0994 u.

Table 3: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Formula Description
142 [M]⁺• [C₈H₁₄O₂]⁺• Molecular Ion
111 [M - •OCH₃]⁺ [C₇H₁₁O]⁺ Loss of a methoxy (B1213986) radical
83 [M - •COOCH₃]⁺ [C₆H₁₁]⁺ Loss of a carbomethoxy radical

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Preparative column chromatography is a standard and scalable technique used for the purification of multi-gram quantities of this compound. In a typical setup, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. The crude product mixture is loaded onto the top of the column, and a solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate (B1210297), is passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Due to its moderate polarity, this compound can be effectively isolated from less polar starting materials and more polar byproducts by carefully selecting the eluent composition, often using a gradient from low to high polarity. Fractions are collected and analyzed (e.g., by TLC or GC) to isolate the pure compound.

Analytical Thin-Layer Chromatography (TLC)

Analytical Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for separating mixtures, identifying compounds, and monitoring reaction progress due to its simplicity, speed, and low cost. libretexts.organalyticaltoxicology.com The separation is based on the differential partitioning of a compound between the stationary phase (typically a plate coated with silica gel) and the mobile phase (an eluting solvent or solvent mixture). libretexts.org A compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.orglibretexts.org

For this compound, a moderately polar compound due to its ester group, the choice of mobile phase is crucial for achieving an optimal Rf value, which ideally lies between 0.3 and 0.7. ualberta.ca A common starting point for esters is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. libretexts.org The polarity of the eluent is adjusted by changing the ratio of these solvents; increasing the proportion of ethyl acetate increases the mobile phase polarity, leading to a higher Rf value. libretexts.orgualberta.ca

Table 1: Hypothetical TLC Parameters for this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase 10% Ethyl Acetate in Hexane (v/v)
Visualization UV light (if UV active), or staining with potassium permanganate (B83412) or vanillin (B372448) solution
Expected Rf ~0.4 - 0.6

This system would provide a good starting point for analysis, with adjustments to the solvent ratio allowing for fine-tuning of the separation. libretexts.org

High-Performance Liquid Chromatography (HPLC), including Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that offers high resolution and sensitivity for the separation, identification, and quantification of compounds. nih.gov

Reverse-Phase HPLC For a compound like this compound, reverse-phase HPLC is a common analytical approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. A method developed for the structurally similar compound, methyl cyclopentanecarboxylate (B8599756), can be adapted. sielc.comsielc.com This method utilizes a C18-type column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comsielc.com

Table 2: Typical Reverse-Phase HPLC Conditions for Cyclopentane Carboxylate Esters

ParameterConditionReference
Column Newcrom R1 (Reverse-Phase) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.comsielc.com
Detection UV, Mass Spectrometry (MS) nih.gov
Application Purity analysis, impurity isolation, pharmacokinetic studies sielc.comsielc.com

Chiral HPLC this compound possesses a chiral center at the C1 position of the cyclopentane ring, meaning it exists as a pair of enantiomers. vulcanchem.com Separating these enantiomers requires a chiral environment, most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC. nih.gov The choice of CSP is critical and depends on the specific molecular interactions between the analyte and the chiral selector on the stationary phase. nih.govmdpi.com

Several classes of CSPs are widely used for enantiomeric separations:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are among the most versatile and widely used CSPs, capable of separating a broad range of racemates. nih.govmdpi.com

Cyclodextrin-based CSPs: These use cyclodextrins (cyclic oligosaccharides) as chiral selectors, which separate enantiomers based on inclusion complexation within their chiral cavities. nih.govsigmaaldrich.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. hplc.eu

While no specific chiral separation method for this compound has been documented in the searched literature, a polysaccharide-based CSP under normal-phase conditions (e.g., hexane/isopropanol mobile phase) would be a primary candidate for method development. The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for trace enantiomer analysis. hplc.eu

Table 3: Common Chiral Stationary Phase (CSP) Types for Enantioseparation

CSP TypeChiral SelectorTypical Mobile Phase ModePrimary Interaction Mechanism
Polysaccharide Cellulose or Amylose derivativesNormal, Polar Organic, Reverse-PhaseH-bonding, π-π, steric inclusion
Cyclodextrin α-, β-, or γ-CyclodextrinReverse-PhaseInclusion complexation
Pirkle-type e.g., Phenylglycine, DNB-leucineNormal-Phaseπ-π interactions, H-bonding, dipole stacking

Computational Approaches to Spectroscopic Data Analysis

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, serving as a crucial link between molecular structure and experimental results. ruc.dk Density Functional Theory (DFT) is a particularly effective method for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR) of organic molecules with a high degree of accuracy. nih.govnih.gov

For this compound, DFT calculations can be employed to corroborate its structure as determined by experimental spectroscopy. The process typically involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p). nih.gov

Spectroscopic Parameter Calculation: Using the optimized geometry, properties like NMR chemical shieldings are calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. imist.ma

Comparison with Experimental Data: The calculated chemical shifts are then correlated with the experimental values. A strong linear correlation between the theoretical and experimental data provides powerful evidence for the correct structural assignment. nih.govnih.gov

This synergistic approach was successfully used to study the related compound 1-phenylcyclopentane carboxylic acid, where DFT calculations of ¹H and ¹³C NMR shifts showed excellent agreement with experimental spectra. nih.gov Such a computational analysis can be invaluable for unambiguously assigning complex spectra and confirming the identity of a synthesized or isolated compound.

Table 4: Illustrative Comparison of Hypothetical Experimental vs. DFT-Calculated ¹³C NMR Shifts for this compound

Carbon AtomHypothetical Experimental δ (ppm)DFT Calculated δ (ppm)
C=O (Ester Carbonyl)176.5177.1
-OCH₃ (Ester Methyl)51.852.2
C1 (Quaternary Carbon)45.045.5
-CH₃ (Ring Methyl)24.524.9
C2/C5 (Cyclopentane CH₂)38.038.4
C3/C4 (Cyclopentane CH₂)26.026.3

Applications in Advanced Synthetic Chemistry and Materials Science

Building Block in Complex Molecule Synthesis

Methyl 1-methylcyclopentanecarboxylate serves as a foundational unit in the construction of more complex molecular architectures, particularly in the fields of medicinal and agrochemical research. smolecule.com The cyclopentane (B165970) moiety is a common feature in many biologically active compounds, and this ester provides a convenient starting point for introducing this scaffold. smolecule.com

Role in the Synthesis of Terpenoid Natural Products

Terpenoids are a vast class of natural products built from isoprene (B109036) units, and many possess complex cyclic structures, including five-membered rings. neliti.com The biosynthesis of these compounds in nature follows well-established pathways, such as the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, which assemble precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.comnih.gov These precursors are then cyclized by terpene synthase enzymes to form the diverse skeletons of mono-, sesqui-, di-, and triterpenoids. neliti.comkneopen.com

While the cyclopentane ring is a structural motif in some terpenoids, the direct utilization of this compound as a starting material in the laboratory synthesis of terpenoid natural products is not prominently documented in current research literature. Synthetic strategies more commonly biomimic the natural pathways or employ other cyclization methods to construct the requisite carbocyclic systems. nih.gov

Intermediate in the Preparation of Juvenile Hormone Analogues

Juvenile hormones (JH) are sesquiterpenoid molecules that regulate critical processes in insects, such as development and metamorphosis. nih.govslideshare.net Their chemical structures, like JH III, are acyclic and derived from terpenoid precursors. researchgate.net Juvenile hormone analogues (JHAs) are synthetic compounds that mimic the action of natural JHs and are used as insect growth regulators. nih.govnih.gov Many of these analogues are designed to be more stable than their natural counterparts while retaining biological activity. For example, 2-[1-Methyl-2-(4-phenoxyphenoxy) ethoxy] pyridine (B92270) is a known JHA that induces the formation of supernumerary larvae in certain insects. nih.gov The synthesis of these analogues is a key area of research in the development of modern insecticides. scilit.com However, there is no direct evidence in the reviewed scientific literature to suggest that this compound is used as an intermediate in the preparation of known juvenile hormone analogues.

Precursor for β-Peptides and Heterocycles

The synthesis of novel molecular structures for applications in medicine and materials science is an active area of research. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are a cornerstone of medicinal chemistry. nih.gov Similarly, β-peptides, which are polymers of β-amino acids, have garnered attention for their stable, predictable secondary structures. nih.gov

Cyclic β-amino acids, including those based on a cyclopentane framework, are particularly attractive for creating conformationally constrained peptides. nih.gov While this compound possesses the cyclopentane core, its conversion to a β-amino acid and subsequent use as a precursor for β-peptides is not specifically detailed in the available literature. Likewise, while numerous methods exist for synthesizing heterocycles from various starting materials, the specific application of this compound as a direct precursor in major named reactions for heterocycle synthesis is not documented. beilstein-journals.orgamazonaws.com

Use in Drug Discovery and Development

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. smolecule.com this compound is recognized as a potential starting material for the development of novel cyclopentane-based drugs through subsequent chemical modifications. smolecule.com The ester group provides a reactive site for various transformations, allowing chemists to build more complex molecules around the stable cyclopentane core. smolecule.com

A related, non-methylated compound, methyl cyclopentanecarboxylate (B8599756), has been identified as an imidazopyrazine derivative and a potent inhibitor of the serine protease enzyme, showing potential anti-inflammatory and anti-cancer activity in research settings. biosynth.com This highlights the potential of the cyclopentane carboxylate scaffold in generating pharmacologically active agents. The introduction of a methyl group at the C1 position, as in this compound, can significantly alter a molecule's properties, potentially enhancing binding affinity or metabolic stability—an effect sometimes referred to as the "magic methyl" phenomenon in drug discovery.

Role in Combinatorial Libraries and Molecular Diversity

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large, diverse collections of compounds, known as chemical libraries, which can then be screened for biological activity. nih.goviipseries.org this compound is included in commercially available compound libraries for this purpose.

Its utility in this context arises from its structure:

A Scaffold Core: The cyclopentane ring provides a rigid, three-dimensional scaffold. Scaffolds are core structures that can be systematically decorated with different functional groups to explore chemical space. nih.gov

A Reactive Handle: The methyl ester functional group is amenable to a wide range of chemical reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form various amides, or reduction to an alcohol. Each of these transformations can be used to attach different chemical appendages, thus creating a library of related but distinct molecules from a single starting material.

By leveraging this reactivity, chemists can generate a large number of derivatives from this compound, contributing to the molecular diversity needed to identify new hit compounds in high-throughput screening campaigns. researchgate.net

Interactions in Catalytic Systems

The methylcyclopentane (B18539) framework, the core of this compound, exhibits well-documented interactions within various catalytic systems, particularly in reactions relevant to petroleum refining and chemical synthesis.

Studies on methylcyclopentane have shown that it undergoes several competing reactions over noble metal catalysts like platinum (Pt), rhodium (Rh), iridium (Ir), and palladium (Pd). researchgate.net These reactions are highly dependent on the metal used and the catalyst surface structure.

Reaction TypeDescriptionPrimary ProductsEffective Catalysts
Ring Opening (RO) Cleavage of a C-C bond within the cyclopentane ring.n-hexane, 2-methylpentane, 3-methylpentaneRh, Ir (higher activity) researchgate.net
Ring Enlargement (RE) Isomerization of the five-membered ring to a six-membered ring.Cyclohexane and BenzenePt researchgate.netakj.az
Cracking Fragmentation of the molecule into smaller hydrocarbons.Light molecules (C1-C5)General side reaction

This table summarizes the catalytic conversion pathways for the methylcyclopentane core.

Density functional theory calculations have shown that Rh and Ir surfaces have lower activation energies for C-C bond scission compared to Pt and Pd, explaining their higher experimental activity for ring-opening reactions. researchgate.net

Furthermore, in the presence of modified zeolite catalysts, methylcyclopentane can undergo oxidative dehydrogenation to produce methylcyclopentadiene, a valuable chemical intermediate. akj.az The addition of different metal promoters (e.g., Cu, Zn, Co, Cr) to the zeolite can control the selectivity towards dehydrogenation versus ring-opening or ring-enlargement pathways. akj.az Catalytic hydrogenation, a fundamental reaction in organic chemistry, can reduce the double bonds in derivatives of this compound, typically with syn-stereoselectivity where both hydrogen atoms add to the same face of the molecule. libretexts.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 1-methylcyclopentanecarboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via esterification of cyclopentanecarboxylic acid derivatives. For example, a method involving the reaction of 1-(methylamino)cyclopentanecarboxylate hydrochloride with toluenesulfonate in ethyl acetate yields the target compound at 80% efficiency after filtration and concentration . Key parameters include stoichiometric ratios (e.g., 1:1 molar equivalence), solvent choice (ethyl acetate), and post-reaction purification steps (e.g., reduced-pressure evaporation). Optimization may involve Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, 1H^1H-NMR in DMSO-d6_6 reveals characteristic peaks: a singlet at δ 3.82 ppm (methyl ester group) and multiplet signals between δ 2.56–2.31 ppm (cyclopentane ring protons). Integration ratios (e.g., 3H for the ester methyl group) confirm purity . Additional validation employs High-Resolution Mass Spectrometry (HRMS) to match the molecular formula (C8_8H14_{14}O2_2, MW 158.20) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved face shields and safety glasses to prevent eye exposure. Gloves (e.g., nitrile) must be inspected for integrity before use, and contaminated gloves disposed via hazardous waste protocols. Work under fume hoods to avoid inhalation, and wash hands post-handling . Stability data indicate incompatibility with strong oxidizers (e.g., peroxides) and bases, necessitating segregated storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities or stereochemical variations. Cross-validate with alternative techniques:

  • X-ray crystallography for absolute configuration confirmation.
  • Computational modeling (e.g., DFT calculations) to simulate spectra and compare with experimental data .
  • Replicate synthesis under controlled conditions to rule out side reactions (e.g., ester hydrolysis) .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

  • Methodological Answer : Stability under recommended storage (2–8°C, inert atmosphere) is critical. Monitor degradation via:

  • Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC tracking of decomposition products.
  • Thermogravimetric Analysis (TGA) to assess moisture sensitivity .
  • Use stabilizers like antioxidants (e.g., BHT) if decomposition involves oxidation .

Q. How can computational tools predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Tools like PISTACHIO and REAXYS databases model feasible synthetic routes. For example:

  • Retrosynthetic analysis identifies cyclopentane precursors and esterification steps.
  • Transition-state modeling predicts steric hindrance in cyclopentane ring substitutions .
  • Validate predictions with small-scale pilot reactions (≤1 mmol) to minimize resource waste .

Q. What methodologies address gaps in toxicological data for this compound?

  • Methodological Answer : Acute toxicity studies in vitro (e.g., HepG2 cell viability assays) and in vivo (OECD Guideline 423) can fill data gaps. For mutagenicity:

  • Ames test (bacterial reverse mutation assay) to assess genotoxicity.
  • Skin sensitization assays (e.g., Local Lymph Node Assay) if dermal exposure is anticipated .

Key Methodological Notes

  • Experimental Replication : Follow Beilstein Journal guidelines: report ≤5 compound preparations in main text, with extensive data in supplements .
  • Data Contradiction Analysis : Use tiered validation (spectral, computational, replication) to address inconsistencies .
  • Safety Compliance : Align waste disposal with EPA protocols (e.g., separate organic waste for incineration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 1-methylcyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-methylcyclopentanecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.